5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide
Description
5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide (CAS: 773888-45-2) is a biotin derivative featuring a propargyl (2-propyn-1-yl) group attached via an amide linkage to the biotin core. Biotin, a water-soluble B-vitamin, is widely utilized in biochemical applications due to its high affinity for avidin and streptavidin. The propargyl group confers unique reactivity for bioorthogonal "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition), enabling targeted conjugation with biomolecules . This compound has a molecular formula of C₁₃H₁₉N₃O₂S and a molecular weight of 281.37 g/mol. It is stored at –20°C under inert atmosphere to prevent degradation .
Properties
Molecular Formula |
C13H19N3O2S |
|---|---|
Molecular Weight |
281.38 g/mol |
IUPAC Name |
5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-prop-2-ynylpentanamide |
InChI |
InChI=1S/C13H19N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h1,9-10,12H,3-8H2,(H,14,17)(H2,15,16,18) |
InChI Key |
JJXUHRONZVELPY-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin alkyne can be synthesized through a series of chemical reactions involving biotin and an alkyne-containing reagent. One common method involves the reaction of biotin with propargylamine in the presence of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to form the desired biotin alkyne compound .
Industrial Production Methods
In industrial settings, the production of biotin alkyne involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems. The final product is typically characterized using techniques like NMR (nuclear magnetic resonance) and mass spectrometry to ensure its quality .
Chemical Reactions Analysis
Types of Reactions
Biotin alkyne primarily undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry reaction. This reaction is highly specific and efficient, forming a stable triazole linkage between the alkyne group of biotin alkyne and an azide-containing molecule .
Common Reagents and Conditions
The CuAAC reaction typically requires a copper(I) catalyst, such as copper sulfate (CuSO₄) or copper(I) bromide (CuBr), along with a reducing agent like sodium ascorbate. The reaction is usually carried out in an aqueous or mixed solvent system at room temperature .
Major Products
The major product of the CuAAC reaction involving biotin alkyne is a biotinylated triazole compound. This product retains the biotin moiety, allowing for subsequent detection or purification using streptavidin, avidin, or NeutrAvidin proteins .
Scientific Research Applications
Biotin alkyne has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates
Biology: Employed in the labeling and detection of biomolecules, such as proteins, nucleic acids, and lipids
Medicine: Utilized in drug delivery systems and the development of diagnostic assays
Industry: Applied in the production of biotinylated reagents and affinity purification systems
Mechanism of Action
Biotin alkyne exerts its effects through the CuAAC reaction, where the alkyne group reacts with an azide group to form a triazole linkage. This reaction is highly specific and efficient, allowing for the selective labeling of azide-containing molecules. The biotin moiety then facilitates the detection or purification of the labeled molecules through its strong binding affinity to streptavidin, avidin, or NeutrAvidin proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of biotin derivatives arises from modifications to the amide-linked substituent. Below is a comparative analysis of key analogs:
Structural and Functional Comparisons
Key Differentiators
Reactivity: The propargyl group in the target compound enables rapid, specific conjugation via click chemistry, distinguishing it from derivatives with aminoethyl or hydroxyethyl groups, which rely on carbodiimide crosslinkers (e.g., EDC/NHS) . In contrast, sulfonamide-triazole derivatives (e.g., ) prioritize target binding over conjugation.
Pharmacological Applications: Propargyl-linked biotin is pivotal in drug-target identification (e.g., biotinylated fumagillin in parasitic studies ), while PEGylated analogs (e.g., ) enhance solubility for therapeutic delivery.
Physicochemical Properties :
- Hydrophilicity : Ethylamine and hydroxyethyl derivatives exhibit higher aqueous solubility than the propargyl analog due to polar termini .
- Thermal Stability : Propargyl derivatives require stringent storage (–20°C, inert atmosphere) to prevent alkyne oxidation, whereas PEGylated analogs are more stable .
Biological Activity
5-[(3aS,4S,6aR)-2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-(2-propyn-1-yl)pentanamide is a compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Details |
|---|---|
| CAS Number | 773888-45-2 |
| Molecular Formula | C₁₃H₁₉N₃O₂S |
| Molecular Weight | 281.37 g/mol |
| Purity | Typically >95% |
| Storage Conditions | Store under inert atmosphere at -20°C |
The structural complexity of the compound is attributed to the thieno[3,4-d]imidazole moiety, which is known to enhance biological activity through various mechanisms.
The precise mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with specific biological targets due to its unique functional groups. The thieno[3,4-d]imidazole structure may contribute to its pharmacological properties by:
- Modulating Enzyme Activity : The compound may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.
- Receptor Binding : It could bind to neurotransmitter receptors or other cellular targets, influencing signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Neuroprotective Effects : The thieno[3,4-d]imidazole component is associated with neuroprotective properties in models of neurodegeneration.
Case Studies
-
Antimicrobial Activity :
A study evaluated the antimicrobial efficacy of related compounds and found that derivatives of thieno[3,4-d]imidazole exhibited significant inhibition against Gram-positive bacteria. The activity was attributed to the ability of the imidazole ring to disrupt cellular processes in bacteria . -
Neuroprotection :
In vitro studies demonstrated that compounds similar to this compound could reduce oxidative stress in neuronal cells, suggesting a protective role against neurotoxicity .
Comparative Analysis
The biological activity can be compared with structurally similar compounds:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid | Antimicrobial | Lacks propynyl group |
| N-(2-Aminoethyl)-5-(thieno[3,4-d]imidazolyl)butanoic acid | Anticancer | Contains aminoethyl group |
| 6-(5-(thieno[3,4-d]imidazolyl)pentanamido)hexanoic acid | Potentially neuroprotective | Similar amide structure |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
